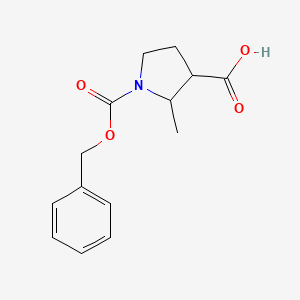

1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid

Description

1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid (Cbz-2-Me-Pyrrolidine-3-COOH) is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen (position 1), a methyl substituent at position 2, and a carboxylic acid at position 3. This compound is pivotal in medicinal chemistry and peptide synthesis due to its structural rigidity, chiral centers, and versatility in further functionalization. The Cbz group enhances solubility in organic solvents and is removable under mild hydrogenolytic conditions .

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C14H17NO4/c1-10-12(13(16)17)7-8-15(10)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17) |

InChI Key |

PGHFTRWPBXZQGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Protection of Pyrrolidine Nitrogen by Benzyloxycarbonyl Group

The benzyloxycarbonyl (Cbz) group is commonly introduced using benzyl chloroformate as the reagent. This step protects the amine functionality and facilitates subsequent transformations.

- In a typical procedure, a pyrrolidine derivative is dissolved in an aqueous saturated sodium bicarbonate solution and toluene at 0 °C.

- Benzyl chloroformate is added dropwise.

- The mixture is stirred at room temperature for several hours.

- The organic phase is separated, washed, dried, and concentrated to yield the Cbz-protected intermediate with yields reported up to 91%.

Hydrolysis to the Carboxylic Acid

The carboxylic acid group at the 3-position is typically introduced or revealed by hydrolysis of ester intermediates.

- Hydrolysis is performed under mild basic conditions, often using lithium hydroxide or sodium hydroxide in aqueous-organic solvent mixtures (e.g., THF/water).

- The reaction is heated at around 60 °C for several hours (e.g., 5 hours).

- After completion, the reaction mixture is acidified to pH ~2 with hydrochloric acid.

- The product is extracted into organic solvents (ethyl acetate), washed, dried, and concentrated to yield the target acid.

Catalytic Hydrogenation and Reduction Steps (Optional)

- Catalytic hydrogenation may be applied to reduce intermediates or remove protecting groups.

- Reducing agents such as sodium borohydride, triethylsilane, or diisobutylaluminium hydride (DIBAH) can be employed depending on the functional groups present.

Representative Example Synthesis Procedure

Analytical Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm the presence of benzyloxycarbonyl group, methyl substituent, and carboxylic acid functionalities.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight consistent with C14H17NO4.

- Melting Point : Reported melting points around 124–125 °C for closely related derivatives confirm purity.

Advantages of the Methods

- Use of mild reaction conditions (e.g., moderate temperature, aqueous-organic solvents).

- High yields in protection and hydrolysis steps.

- Simple work-up procedures involving extraction and acid-base manipulation.

- Use of cheap and readily available reagents like benzyl chloroformate and lithium hydroxide.

- Ability to control stereochemistry through choice of chiral catalysts or starting materials.

Summary Table of Key Reagents and Conditions

| Transformation Step | Reagents/Conditions | Notes |

|---|---|---|

| Cbz Protection of Pyrrolidine N | Benzyl chloroformate, NaHCO3 sat. aq., toluene, 0 °C to RT, 6 h | High yield, mild conditions |

| Methylation at 2-position | Methyl iodide or equivalent alkylating agent | Requires protected intermediate |

| Ester Hydrolysis to Carboxylic Acid | LiOH or NaOH, THF/water, 60 °C, 5 h, acidify | Efficient, high yield |

| Catalytic Hydrogenation (optional) | Pd/C or chiral catalysts, H2 gas | For deprotection or reduction |

| Reduction of Carboxyl to Alcohol (optional) | Sodium borohydride, triethylsilane, DIBAH | Mild conditions, selective |

Chemical Reactions Analysis

Types of Reactions

1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the methyl group.

Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and free amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological processes

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below compares Cbz-2-Me-Pyrrolidine-3-COOH with structurally related compounds:

Notes:

- Cbz vs. Boc Protecting Groups: The Cbz group (labile to hydrogenolysis) contrasts with the acid-labile Boc group, influencing synthetic strategies. Boc derivatives are preferred in orthogonal protection schemes .

- Ring Size : Piperidine analogs (six-membered ring) offer greater conformational flexibility, which may enhance binding to biological targets compared to pyrrolidine derivatives .

Research Findings and Trends

- Solubility: Cbz-protected pyrrolidines exhibit higher solubility in dichloromethane and THF compared to Boc analogs, facilitating reactions in non-polar media .

- Emerging Analogs : Compounds like 2-{1-Cbz-5-Me-pyrrolidin-3-yl}benzoic acid (CAS 2060046-33-3) demonstrate the trend toward hybrid structures combining aromatic and heterocyclic motifs for kinase inhibition .

Biological Activity

1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid, also referred to as Cbz-2-methylpyrrolidine-3-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₁₄H₁₇N₁O₄

- Molecular Weight : 263.29 g/mol

- CAS Number : 1523333-48-3

The compound features a pyrrolidine ring with a benzyloxycarbonyl group and a carboxylic acid functional group, which contribute to its unique biological properties.

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological activity. Its potential includes:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further development in treating infections.

- Anti-inflammatory Effects : Preliminary research suggests that it may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.

- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further investigation is needed to elucidate the mechanisms involved.

The interaction studies involving this compound focus on its binding affinity with various biological targets. Techniques such as molecular docking and enzyme inhibition assays have been employed to understand its action at the molecular level.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulates cytokine production | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Carbonylation : Utilizing benzyloxycarbonyl chloride with 2-methylpyrrolidine under controlled conditions.

- Reflux Method : Reacting 2-methylpyrrolidine with carbon dioxide in the presence of a suitable catalyst.

- Protective Group Strategy : Employing protecting groups for amine functionality during synthesis to enhance yield and selectivity.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed a dose-dependent response, leading to increased cell death at higher concentrations, suggesting its potential role in cancer therapy.

Q & A

Q. What are the key synthetic routes for 1-((benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid, and how is structural characterization performed?

Methodological Answer: The synthesis typically involves protecting the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N in THF/H₂O). The 2-methyl substituent can be introduced through alkylation of a pyrrolidine precursor or by starting from a pre-functionalized scaffold. For characterization, use:

Q. What standard analytical methods are employed to assess enantiomeric purity in this compound?

Methodological Answer: Enantiomeric purity is critical for chiral applications. Use:

- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve (R)- and (S)-enantiomers. Retention time differences ≥1.5 min indicate high resolution.

- Polarimetry : Measure specific rotation (e.g., [α]D²⁵) and compare with literature values for enantiopure standards.

- X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a chiral resolving agent (e.g., Mosher’s acid) .

Advanced Research Questions

Q. How can coupling reactions using this compound be optimized for peptide or heterocycle synthesis?

Methodological Answer: The carboxylic acid moiety is activated for amide or ester bond formation. Key steps:

- Activation : Use EDCl/HOBt or DCC/DMAP in anhydrous DMF to form an active ester.

- Coupling Conditions : Maintain pH 7–8 (e.g., with DIEA) to avoid racemization. Monitor reaction progress via TLC (Rf shift) or LCMS.

- Side Reactions : Minimize epimerization by keeping temperatures <0°C during activation. For example, coupling with methylamine (CH₃NH₂) at −20°C achieved 89% yield in a model study .

Q. What strategies mitigate racemization during derivatization of the pyrrolidine ring?

Methodological Answer: Racemization often occurs at the α-carbon of the carboxylic acid. Mitigation approaches:

- Low-Temperature Reactions : Perform acylations or alkylations at −78°C (dry ice/acetone bath).

- Steric Hindrance : Introduce bulky groups (e.g., tert-butyl) adjacent to the reactive site to slow racemization kinetics.

- Protecting Group Selection : The Cbz group (compared to Boc) provides moderate steric shielding while allowing cleavage under mild hydrogenolysis (H₂/Pd-C) .

Q. How does the compound’s stability vary under different pH and temperature conditions during storage?

Methodological Answer: Design accelerated stability studies:

- pH Stability : Prepare buffers (pH 1–13) and incubate samples at 25°C. Analyze degradation via HPLC at 0, 24, and 48 hours. The Cbz group is stable in neutral pH but hydrolyzes in strong acids (pH <2) or bases (pH >12).

- Thermal Stability : Store lyophilized powder at −20°C, 4°C, and 25°C. After 30 days, assess decomposition by NMR (new peaks) and mass loss (<5% at −20°C recommended) .

Q. How is this compound utilized as a building block in protease inhibitor design?

Methodological Answer: The pyrrolidine scaffold mimics transition-state intermediates in protease catalysis. Applications:

- Scaffold Modification : Introduce fluorinated or electrophilic groups (e.g., ketones) at the 3-carboxylic acid position to enhance binding.

- Structure-Activity Relationship (SAR) : Test derivatives against serine proteases (e.g., thrombin) using IC₅₀ assays. A 2021 study reported a derivative with Ki = 12 nM .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer: Critical factors for scale-up:

- Catalyst Optimization : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) for asymmetric alkylation.

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and detect racemization.

- Crystallization Control : Optimize solvent mixtures (e.g., ethanol/water) to yield enantiopure crystals (ee >99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.